![molecular formula C11H14ClN3 B1520972 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1170134-78-7](/img/structure/B1520972.png)
1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
Hydrazine-coupled pyrazoles were successfully synthesized . The synthesis of similar compounds often involves reactions with various reagents under controlled conditions .
Molecular Structure Analysis
The molecular structure of pyrazole compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole compounds undergo various chemical reactions during their synthesis . The exact reactions would depend on the specific compound and the reagents used.
Scientific Research Applications
Synthesis and Bioactivity
Antitumor, Antifungal, and Antibacterial Activities
Pyrazole derivatives have been synthesized and characterized, revealing their structural intricacies and bioactivities. Notably, some derivatives exhibit significant biological activity against breast cancer and microbial infections. The synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding compounds with potential antitumor, antifungal, and antibacterial pharmacophores. Theoretical physical and chemical property calculations support the experimental findings, suggesting these compounds' utility in developing new therapeutic agents (Titi et al., 2020).
Corrosion Inhibition
Inhibitory Effects on Corrosion
Novel synthesized bipyrazole compounds have demonstrated efficient inhibitory effects on the corrosion of pure iron in acidic media. The compounds show promise as corrosion inhibitors, with the efficiency increasing with concentration. Such findings highlight the potential of pyrazole derivatives in protecting metals against corrosion, contributing to longer material lifespans and reduced maintenance costs in industrial applications (Chetouani et al., 2005).
Molecular and Electronic Structure Analysis
Characterization and Potential Applications
The molecular and electronic structures of pyrazole derivatives have been extensively studied, revealing insights into their stability and reactivity. Such analyses are crucial for understanding the compounds' interactions in biological systems or as part of materials, paving the way for their application in designing drugs or functional materials with specific properties (Özdemir et al., 2009).
Nonlinear Optical Studies
Nonlinear Optical Properties
The synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have shown considerable nonlinear optical properties, suggesting its potential application in optical devices. The compound's stability and intramolecular charge transfer capabilities, as indicated by its HOMO-LUMO energy gap and natural bond orbital analysis, underline its suitability for use in electronic and photonic technologies (Tamer et al., 2016).
Future Directions
properties
IUPAC Name |
2-[(3-methylphenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14;/h2-7H,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLLWKYWOZLEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)
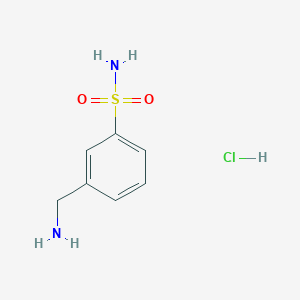
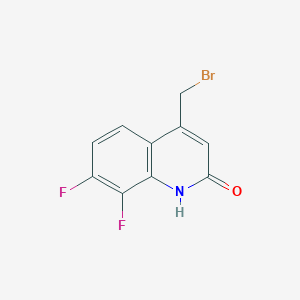
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
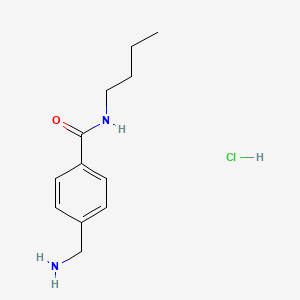
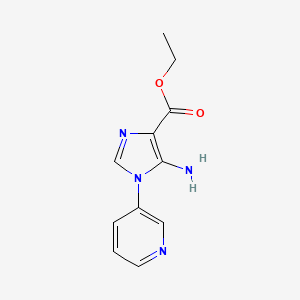
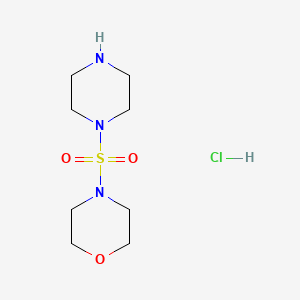
![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
![N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520906.png)
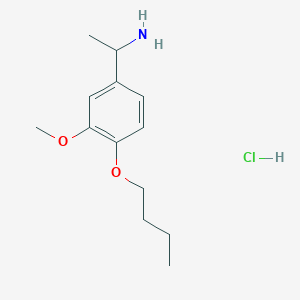
![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)